4-fluoro-2-methyl-1H-indole-5-carbaldehyde
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Overview
Description
4-fluoro-2-methyl-1H-indole-5-carbaldehyde is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a suitable ketone under acidic conditions to form the indole core . Subsequent functionalization steps introduce the fluorine and methyl groups.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The exact methods can vary depending on the scale of production and the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-2-methyl-1H-indole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 4-fluoro-2-methyl-1H-indole-5-carboxylic acid.
Reduction: Formation of 4-fluoro-2-methyl-1H-indole-5-methanol.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
4-fluoro-2-methyl-1H-indole-5-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-fluoro-2-methyl-1H-indole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, indole derivatives have been shown to inhibit certain protein kinases, which play a crucial role in cell signaling pathways . The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-1H-indole-3-carbaldehyde: Another fluorinated indole derivative with similar chemical properties.
4-chloro-5-fluoro-6-methyl-1H-indole-2-carboxylate: A related compound with different substituents on the indole ring.
Uniqueness
4-fluoro-2-methyl-1H-indole-5-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both a fluorine atom and a methyl group on the indole ring can enhance its stability and interaction with biological targets, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H8FNO |
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Molecular Weight |
177.17 g/mol |
IUPAC Name |
4-fluoro-2-methyl-1H-indole-5-carbaldehyde |
InChI |
InChI=1S/C10H8FNO/c1-6-4-8-9(12-6)3-2-7(5-13)10(8)11/h2-5,12H,1H3 |
InChI Key |
SWYSKXMWNUOVEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2F)C=O |
Origin of Product |
United States |
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